molecular formula C13H20N2O B1380138 Benzyl[(4-methylmorpholin-2-yl)methyl]amine CAS No. 1487369-65-2

Benzyl[(4-methylmorpholin-2-yl)methyl]amine

Cat. No. B1380138
CAS RN: 1487369-65-2
M. Wt: 220.31 g/mol
InChI Key: ACYGXXVDOGKDGS-UHFFFAOYSA-N
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Description

Benzyl[(4-methylmorpholin-2-yl)methyl]amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 . It is also known by its IUPAC name N-benzyl (4-methyl-2-morpholinyl)methanamine .


Molecular Structure Analysis

The InChI code for Benzyl[(4-methylmorpholin-2-yl)methyl]amine is 1S/C13H20N2O/c1-15-7-8-16-13(11-15)10-14-9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Benzyl[(4-methylmorpholin-2-yl)methyl]amine is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Corrosion Inhibition

Studies have explored the efficiency of similar compounds as corrosion inhibitors for mild steel in acidic environments. These inhibitors, including some benzylidene derivatives, have shown good corrosion inhibition even at low concentrations. Their effectiveness is attributed to their adsorption on the steel surface, which follows Langmuir's isotherm, indicating a strong and efficient barrier against corrosion. The relationship between the inhibitors' efficiency and their molecular structures has been quantified, suggesting that certain structural features contribute significantly to their protective abilities (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Fluorescence Studies

The fluorescence properties of compounds containing similar structural motifs have been investigated, revealing interesting fluorescence effects that are influenced by molecular aggregation and the position of amino groups. These findings are crucial for the development of novel fluorescent materials for sensing and imaging applications. The study demonstrates that the secondary amine moiety significantly impacts fluorescence, suggesting potential applications in developing fluorescence-based sensors and bioimaging agents (Matwijczuk et al., 2018).

Antimicrobial and Antitubercular Activities

The synthesis and biological evaluation of triazine and pyrazole derivatives, bearing structural similarities to Benzyl[(4-methylmorpholin-2-yl)methyl]amine, have been reported. These compounds exhibited significant antimicrobial and antitubercular activities, highlighting their potential as leads for the development of new therapeutic agents. Such studies are essential for identifying novel drug candidates in the fight against resistant microbial strains (Deohate & Mulani, 2020).

Catalytic Applications

Research has been conducted on the catalytic properties of related compounds, particularly in the context of C–S coupling reactions. These studies have shown that certain benzylamine derivatives can be activated and used in stereospecific reactions to produce thioethers, thioacetates, and sulfones with high enantiomeric excess. This indicates potential applications in synthetic organic chemistry, especially for the synthesis of chiral compounds with high stereochemical fidelity (Jiang et al., 2018).

Safety and Hazards

The safety information pictograms for Benzyl[(4-methylmorpholin-2-yl)methyl]amine indicate that it may cause skin irritation and serious eye damage (GHS05), and it may be harmful if swallowed or inhaled (GHS07) . Always handle chemicals with appropriate safety precautions.

properties

IUPAC Name

N-benzyl-1-(4-methylmorpholin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-15-7-8-16-13(11-15)10-14-9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYGXXVDOGKDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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